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molecular formula C12H10O2 B8568576 2-Furan-2-yl-1-phenylethanone CAS No. 24954-15-2

2-Furan-2-yl-1-phenylethanone

Cat. No. B8568576
M. Wt: 186.21 g/mol
InChI Key: GZXPAZDRDZAMAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07910613B2

Procedure details

2-Furan-2-yl-3-oxo-3-phenyl-propionic acid ethyl ester, prepared as described by Dorsch J. B. and McElvain S. M., J Am. Chem. Soc 1932, 54, 2960-2963; (10.0 g, 39 mmol) was dissolved in N-methylpyrrolidin-2-one (13 mL) and acetic acid (3.9 mL) and lithium chloride (4.7 g, 110 mmol) was added. The reaction mixture was heated at reflux for 7 h, then saturated aqueous NaHCO3 was added and the mixture was extracted with diethyl ether. The organic extracts were dried over sodium sulfate, filtered, concentrated in vacuo and purified by flash column chromatography using 1% ethyl acetate in hexane as eluent. Yield: 6.2 g, 85%.
Name
2-Furan-2-yl-3-oxo-3-phenyl-propionic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step Two
Quantity
4.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
13 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(OC(=O)[CH:5]([C:14]1[O:15][CH:16]=[CH:17][CH:18]=1)[C:6](=[O:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)C.C(O)(=O)C.[Cl-].[Li+].C([O-])(O)=O.[Na+]>CN1CCCC1=O>[O:15]1[CH:16]=[CH:17][CH:18]=[C:14]1[CH2:5][C:6]([C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1)=[O:13] |f:2.3,4.5|

Inputs

Step One
Name
2-Furan-2-yl-3-oxo-3-phenyl-propionic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(C(C1=CC=CC=C1)=O)C=1OC=CC1)=O
Step Two
Name
Quantity
3.9 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
4.7 g
Type
reactant
Smiles
[Cl-].[Li+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
13 mL
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 7 h
Duration
7 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography

Outcomes

Product
Name
Type
Smiles
O1C(=CC=C1)CC(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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